molecular formula C13H23NO2 B3858845 1-Cyclohexyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one CAS No. 294669-01-5

1-Cyclohexyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one

Cat. No.: B3858845
CAS No.: 294669-01-5
M. Wt: 225.33 g/mol
InChI Key: FOODFMPGWHYOEN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one is an organic compound characterized by a cyclohexyl group attached to a pyrrolidinone ring. This compound is notable for its unique structure, which includes a hydroxyl group and three methyl groups on the pyrrolidinone ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable diketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and control systems.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl-5-oxo-4,4,5-trimethylpyrrolidin-2-one, while reduction could produce cyclohexyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-ol.

Scientific Research Applications

1-Cyclohexyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and the pyrrolidinone ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one is unique due to its specific combination of a cyclohexyl group, a hydroxyl group, and a pyrrolidinone ring with three methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-12(2)9-11(15)14(13(12,3)16)10-7-5-4-6-8-10/h10,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOODFMPGWHYOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1(C)O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208539
Record name 1-Cyclohexyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294669-01-5
Record name 1-Cyclohexyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294669-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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